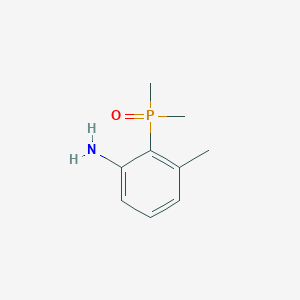
2-(Dimethylphosphinyl)-3-methylbenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylphosphinyl)-3-methylbenzenamine is an organic compound with the molecular formula C8H12NOP. It is also known as (2-Aminophenyl)dimethylphosphine oxide. This compound is characterized by the presence of a dimethylphosphinyl group attached to a benzene ring, which also bears an amine group. The unique structure of this compound makes it an effective ligand in transition metal catalysis, facilitating various catalytic reactions such as cross-coupling and polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphinyl)-3-methylbenzenamine typically involves the reaction of 3-methylbenzenamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylphosphinyl)-3-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Dimethylphosphinyl)-3-methylbenzenamine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(Dimethylphosphinyl)-3-methylbenzenamine involves its role as a ligand in catalytic processes. The dimethylphosphinyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates, making the compound an effective catalyst in industrial and laboratory settings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but lacks the amine group.
Triphenylphosphine: Another phosphine compound used in catalysis but with three phenyl groups instead of dimethylphosphinyl.
Uniqueness
2-(Dimethylphosphinyl)-3-methylbenzenamine is unique due to the presence of both the dimethylphosphinyl and amine groups, which provide distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand in various catalytic processes, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H14NOP |
|---|---|
Poids moléculaire |
183.19 g/mol |
Nom IUPAC |
2-dimethylphosphoryl-3-methylaniline |
InChI |
InChI=1S/C9H14NOP/c1-7-5-4-6-8(10)9(7)12(2,3)11/h4-6H,10H2,1-3H3 |
Clé InChI |
PACWFZXCBKIOLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


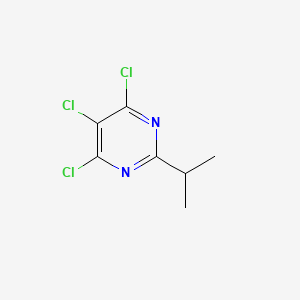
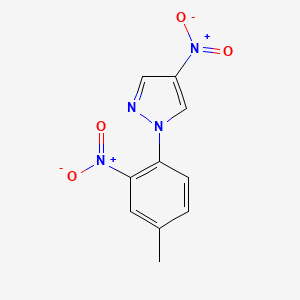
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
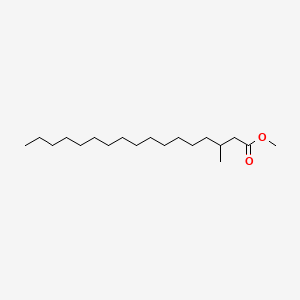

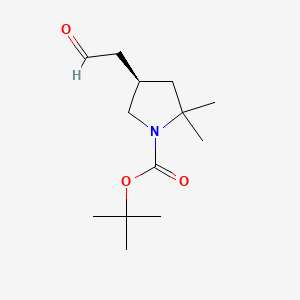
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
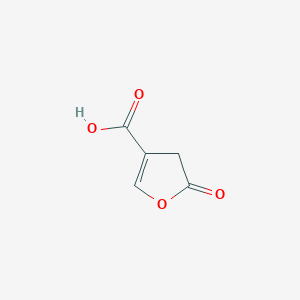

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)
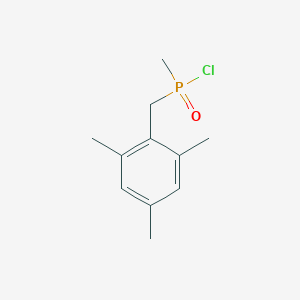
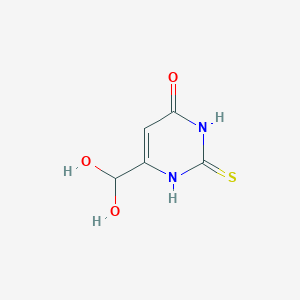
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)
